4-chloro-6-fluoro-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDUUCPUQIXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Fluoro 2 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.org The pyrrole (B145914) ring is significantly more activated than the benzene (B151609) ring, with the C3 position being the primary site of electrophilic attack due to its ability to form the most stable cationic intermediate (a σ-complex) where the positive charge is stabilized by the nitrogen atom's lone pair. quimicaorganica.org In 4-chloro-6-fluoro-2-methyl-1H-indole, the C2 position is occupied by a methyl group, leaving the C3 position as the most probable site for electrophilic attack.
The substituents on the benzene ring—a chloro group at C4 and a fluoro group at C6—are both deactivating due to their inductive electron-withdrawing effects. However, they are also ortho-, para-directing because of the resonance donation of their lone pairs. The C2-methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects governs the regioselectivity of substitutions that might occur on the benzene ring under forcing conditions, though substitution on the pyrrole ring at C3 remains the most kinetically and thermodynamically favored pathway.
While specific experimental studies on the directed halogenation of this compound are not extensively documented in the literature, the expected outcome can be predicted based on established indole chemistry. Halogenation of indoles is typically rapid and often requires mild reagents to avoid polymerization or polysubstitution. quimicaorganica.org
Common halogenating agents and their expected outcomes are outlined below:
Chlorination: Reagents like N-chlorosuccinimide (NCS) would be expected to selectively introduce a chlorine atom at the C3 position to yield 3,4-dichloro-6-fluoro-2-methyl-1H-indole.
Bromination: Using N-bromosuccinimide (NBS) or a mild solution of bromine in a non-polar solvent would similarly lead to the formation of 3-bromo-4-chloro-6-fluoro-2-methyl-1H-indole.
Iodination: Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base are effective for the iodination of indoles at the C3 position, which would result in 3-iodo-4-chloro-6-fluoro-2-methyl-1H-indole.
Under forcing conditions or with excess halogenating agent, further substitution on the benzene ring might be possible, likely directed to the C5 or C7 positions, guided by the existing halogen and methyl substituents.
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | 3,4-dichloro-6-fluoro-2-methyl-1H-indole |
| Bromination | N-Bromosuccinimide (NBS) | 3-bromo-4-chloro-6-fluoro-2-methyl-1H-indole |
| Iodination | N-Iodosuccinimide (NIS) | 3-iodo-4-chloro-6-fluoro-2-methyl-1H-indole |
Similar to halogenation, these fundamental electrophilic aromatic substitution reactions are expected to occur preferentially at the C3 position of the indole core.
Nitration: Indoles are sensitive to strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), which can lead to degradation. umn.edustmarys-ca.edu Milder nitrating agents are preferred, such as tert-butyl nitrite (B80452) (TBN) with a cobalt catalyst or nitric acid in acetic anhydride (B1165640). quimicaorganica.orgresearchgate.net These methods would be expected to produce 4-chloro-6-fluoro-2-methyl-3-nitro-1H-indole.
Sulfonation: Direct sulfonation with fuming sulfuric acid often leads to polymerization of the indole ring. youtube.com A more controlled reaction can be achieved using milder sulfonating agents like a sulfur trioxide-pyridine complex (SO₃·py), which should yield this compound-3-sulfonic acid. quimicaorganica.org
Acylation: Friedel-Crafts acylation provides a reliable method for introducing an acyl group at the C3 position. nih.govorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). For instance, reaction with acetyl chloride and AlCl₃ would be predicted to form 1-(4-chloro-6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-one. The resulting ketone is a deactivated product, which prevents further acylation. organic-chemistry.org
Nucleophilic Reactivity and Halogen Exchange Reactions
Nucleophilic aromatic substitution (SₙAr) on an aryl halide is generally a challenging transformation that requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the indole ring system is inherently electron-rich, which disfavors the SₙAr mechanism. However, the electronegative halogen substituents themselves activate the ring toward nucleophilic attack to some extent.
The chlorine atom at the C4 position is a potential site for nucleophilic substitution. In classic SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org While the C-Cl bond is weaker than the C-F bond, chlorine is less electronegative than fluorine, making the C4 carbon less electrophilic and thus less susceptible to initial nucleophilic attack compared to the C6 carbon. iaea.orgvaia.comlibretexts.org Therefore, under typical SₙAr conditions, the chlorine substituent is expected to be less reactive than the fluorine substituent.
The fluorine atom at the C6 position is generally considered a better leaving group in the context of SₙAr reactions. iaea.orgresearchgate.netyoutube.com This is because fluorine's high electronegativity strongly polarizes the C-F bond, making the C6 carbon highly electrophilic and more susceptible to nucleophilic attack. youtube.com This effect typically outweighs its poor leaving group ability, which is related to C-F bond strength. Consequently, a nucleophile would be expected to preferentially attack the C6 position over the C4 position in an SₙAr manifold.
| Position | Substituent | Electronegativity Effect | Bond Strength | Predicted SₙAr Reactivity |
|---|---|---|---|---|
| C4 | Chlorine | Moderately electrophilic carbon | Weaker C-Cl bond | Lower |
| C6 | Fluorine | Highly electrophilic carbon | Stronger C-F bond | Higher |
Palladium-Catalyzed Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. rsc.org The reactivity of aryl halides in these transformations is highly dependent on the identity of the halogen, with a general reactivity trend of I > Br > OTf > Cl >> F. scispace.com This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which is a key factor in the oxidative addition step of the catalytic cycle.
Given this reactivity pattern, the chlorine atom at the C4 position of this compound is the anticipated site for palladium-catalyzed cross-coupling reactions. The C-F bond at the C6 position is exceptionally strong and generally considered unreactive under standard palladium-coupling conditions. mdpi.com
Potential transformations at the C4 position include:
Suzuki-Miyaura Coupling: Reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, yielding 4-aryl- or 4-vinyl-6-fluoro-2-methyl-1H-indole derivatives. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction would couple the C4 position with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand, providing access to 4-amino-substituted indole derivatives. wikipedia.orgresearchgate.net
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkynyl group at the C4 position. mdpi.com
These reactions would proceed with high regioselectivity, leaving the fluorine substituent at the C6 position intact for potential subsequent, albeit more challenging, functionalization.
Suzuki-Miyaura, Heck, and Sonogashira Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro-substituent at the C4-position of the indole ring is a suitable electrophilic partner for such transformations. While specific literature detailing these reactions on this compound is not extensively available, the reactivity can be inferred from studies on analogous aryl chlorides and chloro-heterocycles. uwindsor.caresearchgate.net Generally, the reactivity of aryl halides in these couplings follows the order I > Br > OTf >> Cl. libretexts.org However, significant advances in ligand and catalyst design have enabled the efficient coupling of less reactive aryl chlorides. uwindsor.carsc.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov For the coupling of a substrate like this compound, a palladium(0) catalyst is required, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂. The efficiency of the coupling of aryl chlorides is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. mdpi.com The synthesis of arylated quinolines from 4-chloro quinoline (B57606) derivatives using Tetrakis(triphenylphosphine)palladium(0) highlights the feasibility of such transformations on chloro-substituted N-heterocycles. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. electronicsandbooks.comwikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The process involves the oxidative addition of the aryl chloride to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com While aryl chlorides are challenging substrates, various catalyst systems, including those based on palladacycles, have been developed to facilitate their reaction. organic-chemistry.orgmdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity order for halides makes aryl chlorides the least reactive partners. wikipedia.org However, modern protocols, including copper-free versions, have been developed that show good functional group tolerance and can proceed under mild, room-temperature conditions with appropriate catalyst systems. nih.gov Studies on 4-chloro-2-trichloromethylquinazoline have shown that Sonogashira coupling is possible, though it can be complicated by the substrate's other functional groups. researchgate.net
Below is a table of representative conditions for palladium-catalyzed cross-coupling reactions with analogous aryl chlorides, illustrating typical catalysts, ligands, and bases employed.
| Coupling Reaction | Aryl Chloride Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | - | - | Good | mdpi.com |
| Suzuki-Miyaura | Substituted 4-chloro quinoline | Arylboronic acids | Pd(PPh₃)₄ | - | - | - | researchgate.net |
| Heck | Aryl Chlorides | Alkenes | Palladacycle / Phosphine mono-ylide complex | - | - | Good | organic-chemistry.org |
| Sonogashira | 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | 15% | researchgate.net |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. rsc.orgwikipedia.org This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely overcoming the limitations of traditional methods for C-N bond formation. wikipedia.orgrug.nl
For a substrate like this compound, the C4-chloro position is the site for this transformation. The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the catalytic system. Over the years, several generations of catalysts, primarily based on bulky, electron-rich phosphine ligands, have been developed to improve the efficiency of coupling with these less reactive electrophiles. wikipedia.orgrug.nl The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), each with advantages depending on the substrate's functional groups. libretexts.orgwuxiapptec.com While NaOtBu often allows for the highest reaction rates, it is incompatible with many electrophilic functional groups; weaker bases like carbonates offer better functional group tolerance but may require higher temperatures or catalyst loadings. libretexts.orgwuxiapptec.com
Although specific examples utilizing this compound are scarce in the literature, the extensive scope of the Buchwald-Hartwig reaction suggests that it would readily couple with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles under optimized conditions. wikipedia.org Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines in good yields, demonstrating the applicability of C-N coupling strategies to related chloro-heterocycles. nih.gov
| Substrate (Analogue) | Amine Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chlorides | Various Amines | Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | General method for unactivated chlorides. | wikipedia.orgwuxiapptec.com |
| 4-Chloroquinazolines | Substituted Anilines | - | - | Base-free (Microwave) | THF/H₂O | Efficient synthesis of 4-anilinoquinazolines. | nih.gov |
| Aryl Bromides | Ammonia (B1221849) (equivalent) | - | Josiphos-type ligand | - | - | Direct coupling of ammonia. | wikipedia.org |
Functionalization at the N-H Position of this compound
The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position.
Common strategies for N-H functionalization include:
N-Alkylation: This is typically achieved by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Arylation: While more challenging than alkylation, N-arylation can be accomplished using methodologies like the Buchwald-Hartwig or Ullmann coupling reactions, which involve reacting the indole with an aryl halide in the presence of a palladium or copper catalyst, respectively.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylindoles.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) under basic conditions provides N-sulfonylated indoles, which are often used as protecting groups that also modify the reactivity of the indole ring.
The reactivity of the N-H bond is a foundational aspect of indole chemistry, enabling the synthesis of diverse derivatives with modified electronic and steric properties.
Side-Chain Modifications and Transformations at the Methyl Group
The 2-methyl group of this compound is another site for chemical modification. The protons on the methyl group are weakly acidic due to their position adjacent to the aromatic π-system. This allows for deprotonation with very strong bases to form a carbanion, which can then be functionalized with electrophiles.
A reported method for the functionalization of the 2-methyl group on the parent 2-methylindole (B41428) involves the direct generation of a C,N-dianion. electronicsandbooks.comrsc.org This is achieved by treating the indole with a superbasic mixture, such as n-butyllithium (BuLi) and potassium tert-butoxide (t-BuOK), which deprotonates both the N-H bond and the C2-methyl group. The resulting dianion reacts regiospecifically at the methyl carbon with electrophiles like alkyl halides. For example, reaction of the dianion of 2-methylindole with methyl iodide yields 2-ethylindole as the sole product. electronicsandbooks.com This strategy provides a direct route to homologated or otherwise functionalized side chains at the C2 position.
Other potential transformations of the 2-methyl group include:
Oxidation: The methyl group could be oxidized to an aldehyde or carboxylic acid under appropriate conditions, although this may require protection of the indole nitrogen and careful selection of oxidants to avoid degradation of the electron-rich indole ring.
Condensation: The activated methyl group can potentially undergo condensation reactions with aldehydes or ketones under specific catalytic conditions.
Investigation of Reaction Mechanisms and Intermediates
The derivatization strategies discussed, particularly the palladium-catalyzed cross-coupling reactions, proceed through well-established catalytic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
The general catalytic cycle for Suzuki-Miyaura, Heck, and Sonogashira reactions involving an aryl chloride (Ar-Cl) substrate is believed to proceed via the following key steps: libretexts.orgyoutube.com
Reductive Elimination and Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the Ar-Cl bond, which is typically the rate-limiting step for aryl chlorides. This forms a Pd(II) intermediate, [Ar-Pd(II)-Cl]. The use of bulky, electron-rich ligands is critical to facilitate this step. uwindsor.caresearchgate.net
Transmetalation (Suzuki-Miyaura/Sonogashira) or Migratory Insertion (Heck):
In the Suzuki-Miyaura reaction, the organoboron reagent, activated by a base, undergoes transmetalation, transferring its organic group to the palladium center to form an [Ar-Pd(II)-R] intermediate and displacing the halide. libretexts.org
In the Sonogashira reaction, a copper(I) acetylide (formed from the terminal alkyne, copper catalyst, and base) transfers the alkynyl group to the palladium complex. wikipedia.org
In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Aryl-Pd bond. youtube.com
Reductive Elimination: The final step involves the reductive elimination of the coupled product (e.g., Ar-R) from the Pd(II) intermediate. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
For the Buchwald-Hartwig amination , the cycle is similar. After the initial oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Subsequent reductive elimination forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.org
The specific intermediates for reactions involving this compound have not been isolated or characterized in detail. However, the general mechanistic pathways provide a robust framework for understanding its reactivity in these powerful synthetic transformations.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Chloro 6 Fluoro 2 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
A complete NMR analysis of 4-chloro-6-fluoro-2-methyl-1H-indole involves acquiring one-dimensional ¹H, ¹³C, and ¹⁹F spectra. The number of signals in each spectrum corresponds to the number of chemically non-equivalent nuclei, while their chemical shifts (δ) provide insight into the local electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) ring, and the methyl protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons will appear as doublets or multiplets, with their splitting patterns dictated by spin-spin coupling (J-coupling) to neighboring protons and the fluorine atom. The methyl group at the C2 position will appear as a sharp singlet.
¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for its direct observation. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Crucially, this fluorine signal will be split by neighboring protons (primarily H5 and H7), providing key information on the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern & Coupling Constants (J, Hz) |
|---|---|---|---|
| N1 | ¹H | 8.0 - 8.5 | br s |
| C2-CH₃ | ¹H | 2.3 - 2.5 | s |
| C3 | ¹H | 6.2 - 6.4 | s or t (long-range coupling) |
| C5 | ¹H | 6.8 - 7.0 | dd, ³J(H5-F6) ≈ 8-10 Hz, ⁴J(H5-H7) ≈ 2-3 Hz |
| C7 | ¹H | 7.1 - 7.3 | dd, ⁴J(H7-F6) ≈ 4-6 Hz, ⁴J(H7-H5) ≈ 2-3 Hz |
| C2 | ¹³C | 138 - 142 | q (due to coupling with CH₃ protons) |
| C3 | ¹³C | 100 - 103 | d |
| C3a | ¹³C | 125 - 128 | d (C-F coupling) |
| C4 | ¹³C | 115 - 118 | s (C-F coupling) |
| C5 | ¹³C | 110 - 113 | d (C-F coupling) |
| C6 | ¹³C | 157 - 161 (¹JCF ≈ 240-250 Hz) | d |
| C7 | ¹³C | 98 - 102 | d (C-F coupling) |
| C7a | ¹³C | 133 - 136 | s |
Note: These are predicted values based on substituent effects on the indole scaffold. Actual experimental values may vary.
To unambiguously assign all signals and confirm the molecular structure, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the aromatic protons H5 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of protonated carbons, such as C3, C5, C7, and the methyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.
For this compound (C₉H₇ClFN), the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.
Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Plausible fragmentation pathways for this molecule could include the loss of the methyl group (M-15), loss of a chlorine atom (M-35), or cleavage of the indole ring.
Table 2: HRMS Data for this compound
| Formula | Species | Theoretical m/z |
|---|---|---|
| C₉H₇³⁵ClFN | [M]⁺ | 183.0251 |
| C₉H₇³⁷ClFN | [M+2]⁺ | 185.0222 |
| C₉H₈³⁵ClFN | [M+H]⁺ | 184.0329 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and are excellent for identifying the presence of specific functional groups.
N-H Stretch: A characteristic sharp to medium absorption band is expected in the IR spectrum around 3400-3450 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.
C-F and C-Cl Stretches: The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3400 - 3450 | Medium, Sharp |
| C-H Stretch | Aromatic C-H | 3100 - 3000 | Weak to Medium |
| C-H Stretch | Aliphatic (CH₃) | 2980 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| N-H Bend | Indole N-H | 1550 - 1480 | Medium |
| C-F Stretch | Aryl-F | 1250 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
For example, the crystal structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile has been reported. nih.gov This structure shows that the core 6-fluoro-2-methyl-indole ring system is nearly planar, with a dihedral angle of just 0.85(6)° between its pyrrole (B145914) and fused benzene rings. nih.gov This planarity is a characteristic feature of the indole scaffold and is expected to be maintained in the target molecule.
The analysis of torsion angles is key to defining the precise conformation of the molecule. For the indole ring itself, the near-zero torsion angles within the fused ring system confirm its planarity. Analysis of the methyl group's orientation relative to the ring would also be determined. In the solid state, the conformation is influenced by crystal packing forces, which involve intermolecular interactions such as hydrogen bonding (from the N-H group) and π-π stacking between indole rings. The crystal structure of the aforementioned derivative demonstrates C-H···F and C-H···Cl interactions, which would also be anticipated in the packing of this compound. nih.gov
Table 4: Representative Bond Lengths and Angles from a Related Fluoro-Indole Derivative
| Parameter | Atoms Involved | Value (from derivative nih.gov) |
|---|---|---|
| Bond Length | C-F | ~1.36 Å |
| Bond Length | C-C (aromatic) | ~1.37 - 1.41 Å |
| Bond Length | C-N (pyrrole) | ~1.37 - 1.38 Å |
| Bond Angle | C-C-C (benzene ring) | ~118 - 122° |
| Bond Angle | C-N-C (pyrrole ring) | ~108 - 110° |
| Dihedral Angle | Pyrrole vs. Benzene Ring | 0.85(6)° |
Note: These values are from the derivative 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and serve as representative examples for the indole core.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of crystalline solids is dictated by the intricate network of intermolecular interactions, which governs the physical and chemical properties of the material. For halogenated indole derivatives such as this compound, a variety of non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, are expected to play a crucial role in defining the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into its probable solid-state arrangement.
A relevant example is the crystal structure of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, which reveals a complex packing arrangement stabilized by multiple weak intermolecular interactions. nih.govnih.gov In this structure, the indole ring system is nearly planar. The crystal packing is dominated by a combination of weak hydrogen bonds and π-interactions. nih.gov
Interactive Data Table: Hydrogen-Bond Geometry in a Related Indole Structure Click on the headers to sort the data.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| C7—H7···F1 | 0.95 | 2.54 | 3.1638 | 123 | (i) |
| C7—H7···Cl1 | 0.95 | 2.73 | 3.5296 | 142 | (ii) |
| C15—H15···Cg1 | 0.95 | 2.92 | 3.7246 | 143 | (iii) |
| (Data sourced from the crystallographic study of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) nih.gov |
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.orgacs.org The strength of this interaction typically follows the trend I > Br > Cl > F. nih.gov In this compound, the chlorine atom, being more polarizable than fluorine, is the more likely candidate to participate in significant halogen bonding. It can interact with electron-rich regions on adjacent molecules, such as the nitrogen atom, the π-system of the indole ring, or even the fluorine atom of another molecule. These interactions are highly directional and can be a powerful tool in crystal engineering to control molecular assembly. acs.orgnih.gov
π-π Stacking: Aromatic rings, such as the indole nucleus, can interact via π-π stacking. mdpi.com This interaction is crucial for the stability of many biological systems and synthetic materials. mdpi.com In halogenated indoles, the electronic nature of the aromatic system is modified by the electron-withdrawing halogen substituents, which can influence the stacking geometry (e.g., parallel-displaced or T-shaped) and interaction energy. mdpi.com Quantum chemical analyses on 3-methylindole (B30407) have shown that halogenation can have a moderate effect on the stability of the stacking interaction, with the effect becoming more pronounced for heavier halogens. mdpi.com In the crystal lattice of related compounds, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed, further contributing to the cohesion of the crystal structure. nih.gov
Advanced Analytical Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC-MS, DSC/TGA)
Ensuring the purity of a chemical compound is critical for its application, particularly in research and development. Advanced analytical techniques are employed to quantify the target compound and to detect, identify, and quantify any impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a cornerstone technique for the purity assessment and impurity profiling of organic molecules like this compound. ucm.esnih.gov This hybrid technique combines the superior separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry.
For purity assessment, a reversed-phase HPLC method is typically developed. mdpi.com The compound is dissolved in a suitable solvent and injected into the HPLC system. A C18 column is commonly used, and separation is achieved using a gradient mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), sometimes with modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape. ucm.es A UV detector provides a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all observed peaks, allowing for a percent purity determination. Purity levels are often confirmed to be at least 95% for research-grade compounds. ucm.es
For impurity profiling, the mass spectrometer coupled to the HPLC is invaluable. beilstein-journals.orgdphen1.com As each separated component elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the parent molecule and any impurities. nih.gov This data allows for the tentative identification of process-related impurities (e.g., starting materials, by-products) and degradation products that may not be easily identifiable by UV detection alone. beilstein-journals.orgdphen1.com
Interactive Data Table: Typical HPLC Method Parameters Click on the headers to sort the data.
| Parameter | Typical Value/Condition | Purpose |
| Column | Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm | Stationary phase for separation based on hydrophobicity. ucm.es |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. ucm.es |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. ucm.es |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time. |
| Injection Volume | 10 µL | Amount of sample introduced into the system. |
| UV Detection | 210, 230, 254, 280 nm | Wavelengths for detecting aromatic compounds. ucm.es |
| MS Detector | Electrospray Ionization (ESI), Positive/Negative | Ionizes the eluting compounds for mass analysis. ucm.es |
| MS Scan Range | 80–800 m/z | Mass range monitored to detect the parent compound and impurities. ucm.es |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Thermal analysis techniques like DSC and TGA provide complementary information about the purity and stability of a compound.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, DSC analysis will show a single, sharp endothermic peak at its melting point. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. This phenomenon can be used to estimate the purity of the sample.
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile impurities or residual solvents. The TGA curve shows the temperature at which the compound begins to decompose. The absence of significant mass loss before the decomposition temperature indicates the lack of volatile solvents or impurities.
Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its identity, purity, and stability.
Computational and Theoretical Chemistry Studies on 4 Chloro 6 Fluoro 2 Methyl 1h Indole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic behavior and stability of 4-chloro-6-fluoro-2-methyl-1H-indole. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For this compound, DFT calculations, often employing basis sets like 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. karazin.ua The resulting minimized energy structure represents the most probable conformation of the molecule in the gas phase.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP) |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.36 Å |
| N-H Bond Length | ~1.01 Å |
| Indole (B1671886) Ring Planarity | Near Planar |
Note: This data is illustrative and would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the indole structure to predict which sites are most susceptible to nucleophilic or electrophilic attack.
Table 2: FMO Energy Parameters (Illustrative)
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
Note: This data is illustrative and would be derived from specific FMO calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero potential. For this compound, an MEP map would likely show negative potential around the nitrogen and halogen atoms due to their lone pairs of electrons, and positive potential near the N-H proton.
Conformational Analysis and Molecular Dynamics Simulations
While the indole ring is largely planar, substituents can have different orientations. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For the 2-methyl group in this compound, rotations around the single bond connecting it to the indole ring can be computationally explored to find the most stable orientation.
Molecular Dynamics (MD) simulations can further investigate the molecule's behavior over time, taking into account temperature and solvent effects. MD simulations model the atomic motions of the molecule, providing insights into its flexibility, conformational stability, and interactions with surrounding molecules, which is particularly useful for understanding its behavior in a biological or solution-phase environment. researchgate.net
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. nih.gov
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This helps in identifying the presence of specific functional groups and vibrational modes within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. mdpi.com This provides information about the molecule's chromophores and its expected color.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. researchgate.netmontclair.edu For reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, and products, as well as the high-energy transition states that connect them. researchgate.netmdpi.com By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and rate of a reaction, understand the role of catalysts, and explain the stereochemical outcome of the products.
Theoretical Studies on Halogen Effects (Chlorine and Fluorine) on Indole Electronic Properties
The introduction of halogen substituents, specifically chlorine and fluorine, onto the indole ring system profoundly modifies its electronic landscape. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides critical insights into these modifications by analyzing parameters such as electron density distribution, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org These theoretical approaches are essential for predicting how halogenation influences the reactivity and physicochemical properties of the indole core. researchgate.net
Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The high electronegativity of fluorine and chlorine causes a strong pull of electron density from the aromatic ring through the sigma bond framework (-I effect). nih.gov Conversely, the lone pairs on the halogen atoms can be delocalized into the π-system of the indole ring (+R effect). The net electronic impact of the substituent is determined by the balance between these opposing effects.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. rsc.org For a parent indole molecule, the MESP is typically negative (electron-rich) over the pyrrole (B145914) ring and the C3 position, indicating a predisposition to react with electrophiles. researchgate.net The introduction of electron-withdrawing chlorine and fluorine atoms alters this picture significantly. Computational models predict that the MESP of this compound would show a considerable decrease in negative potential across the entire aromatic system compared to unsubstituted indole. nih.gov Regions of positive potential are expected to be enhanced near the hydrogen atom of the N-H group and localized around the halogen substituents themselves, reflecting the strong electron withdrawal.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netyoutube.com
Halogen substitution generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels due to the powerful inductive effect. nih.gov This stabilization can be observed in theoretical calculations comparing the parent indole with its halogenated derivatives. The magnitude of this energy decrease is influenced by the nature and position of the halogen. For this compound, the combined electron-withdrawing power of both halogens is expected to significantly lower the energies of these frontier orbitals. This, in turn, affects the HOMO-LUMO gap, which is a critical parameter for predicting the molecule's spectroscopic properties and reactivity. chemrxiv.org A larger HOMO-LUMO gap generally implies higher stability. researchgate.net
The table below presents hypothetical data derived from typical DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to illustrate the expected trends in frontier orbital energies upon halogenation of the indole ring. acs.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-methyl-1H-indole | -5.58 | -0.25 | 5.33 |
| 4-chloro-2-methyl-1H-indole | -5.75 | -0.50 | 5.25 |
| 6-fluoro-2-methyl-1H-indole | -5.82 | -0.42 | 5.40 |
| This compound | -5.95 | -0.65 | 5.30 |
This interactive table contains representative theoretical values to demonstrate the electronic effects of halogen substitution.
These theoretical values illustrate that both chlorine and fluorine substitution lower the HOMO and LUMO energies. The combined effect in the disubstituted compound results in the most stabilized orbitals. The HOMO-LUMO gap also changes, reflecting a complex interplay between inductive and resonance effects at different positions on the ring. Such computational studies are invaluable for rationally designing indole derivatives with tailored electronic properties for various applications. rsc.orgresearchgate.net
Exploration of Advanced Applications and Materials Science Contributions of 4 Chloro 6 Fluoro 2 Methyl 1h Indole
4-chloro-6-fluoro-2-methyl-1H-indole as a Versatile Building Block in Complex Organic Synthesis
The synthetic utility of this compound is rooted in the distinct reactivity of its various structural components: the indole (B1671886) core and its specific substituents. This molecule serves as a highly functionalized scaffold, offering multiple reaction sites for constructing more complex molecular architectures.
The indole ring itself provides several avenues for functionalization. The nitrogen atom (N-1) can be readily deprotonated and subsequently subjected to alkylation, acylation, or arylation, allowing for the introduction of a wide range of substituents. The C-3 position is inherently nucleophilic and susceptible to electrophilic substitution, a classic feature of indole chemistry. Furthermore, the C-2 methyl group can be functionalized, for instance, through condensation reactions after oxidation to an aldehyde.
The true synthetic versatility of this compound, however, lies in its halogen substituents. The chlorine atom at the C-4 position and the fluorine atom at the C-6 position are powerful tools for modern synthetic chemistry. The chlorine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed at the C-4 position to form new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is significantly stronger, recent advances in catalysis have made its activation increasingly feasible for similar transformations, offering differential reactivity. This allows for sequential and site-selective functionalization of the benzene (B151609) portion of the indole ring. rsc.org
| Reactive Site | Type of Reaction | Potential Transformation | Significance |
| C-4 (Chloro) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Attachment of aryl, alkyl, vinyl, or alkynyl groups. | Formation of C-C bonds to build molecular complexity. |
| Buchwald-Hartwig Amination | Formation of C-N bonds with various amines. | Introduction of nitrogen-containing functional groups. | |
| N-1 (Amine) | Alkylation, Arylation, Acylation | Introduction of diverse substituents on the indole nitrogen. | Modification of electronic properties and steric hindrance. |
| C-3 | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) | Introduction of formyl, aminomethyl, and other groups. | Classic indole functionalization for further elaboration. |
| C-6 (Fluoro) | Nucleophilic Aromatic Substitution (SNAr) / C-H Activation | Potential for substitution under specific conditions. | Offers an alternative site for late-stage functionalization. |
| C-2 (Methyl) | Oxidation / Condensation | Conversion to aldehyde followed by reactions like aldol (B89426) or Wittig. | Elaboration of the side chain at the C-2 position. |
This table outlines the potential synthetic transformations that can be performed on the this compound scaffold, highlighting its versatility as a building block.
Development of Novel Functional Materials Incorporating the this compound Scaffold
The unique electronic and photophysical properties of heterocyclic compounds make them prime candidates for the development of advanced functional materials. forumias.com The this compound scaffold, with its electron-rich indole core and electron-modulating halogen substituents, is a promising platform for creating novel materials with tailored characteristics for applications in electronics and photonics.
The incorporation of rigid, planar, and electronically active units like the indole scaffold into polymer chains can impart desirable properties such as high thermal stability, charge-transport capabilities, and photoluminescence. This compound can be envisioned as a monomer precursor for various polymerization strategies.
For instance, by leveraging cross-coupling reactions at the C-4 chloro position, polymerizable groups such as vinyl or ethynyl (B1212043) moieties can be introduced. Subsequent polymerization could lead to conjugated polymers where the indole unit is either part of the main chain or a pendant group. Such polymers could find applications in organic electronics. Alternatively, functionalization at both the C-4 and N-1 positions could lead to the formation of linear polymers with the indole core integrated directly into the backbone. The resulting materials would benefit from the inherent properties of the indole unit, which can be further tuned by the chloro and fluoro substituents.
The indole core is a well-established chromophore that forms the basis of many natural and synthetic dyes, most notably indigo. mdpi.commdpi.com The perceived color and photophysical properties of these dyes are dictated by the extent of their π-conjugated system and the nature of any substituents. The this compound molecule can serve as a precursor to novel dyes and pigments. researchgate.netnih.gov
The chlorine and fluorine atoms act as powerful auxochromes, modifying the electronic energy levels (HOMO and LUMO) of the indole system through a combination of inductive (electron-withdrawing) and resonance (electron-donating) effects. This modulation directly influences the wavelength of light absorbed and emitted, allowing for the rational design of color. For example, synthetic strategies involving the oxidative dimerization of 3-functionalized indoles can lead to indigo-like pigments, where the final color would be tuned by the C-4 and C-6 substituents. mdpi.com Melanin, the primary pigment in human skin, is a complex biopolymer derived from indole precursors, highlighting the intrinsic role of this scaffold in producing colored materials. mdpi.com
The inherent fluorescence of the indole scaffold makes it an attractive platform for the development of chemical sensors. sjp.ac.lkresearchgate.net Indole-based chemosensors have been designed for the detection of various ions and molecules. mdpi.com The sensing mechanism often relies on a change in the fluorescence signal (either enhancement or quenching) upon binding of the target analyte.
The this compound scaffold offers several features that are advantageous for sensor design. The indole N-H group is a hydrogen-bond donor and can serve as a recognition site for anions like fluoride (B91410). spectroscopyonline.com Furthermore, the scaffold can be readily functionalized with specific chelating units to bind metal cations. Upon ion binding, processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) can be triggered, resulting in a measurable optical response. The electron-withdrawing nature of the halogen atoms can influence the acidity of the N-H proton and the photophysical properties of the fluorophore, thereby tuning the sensor's selectivity and sensitivity. sjp.ac.lk
Contributions to Agrochemical Research and Development (excluding efficacy and toxicity profiles)
Halogenated organic compounds are of paramount importance in the agrochemical industry, with a significant percentage of modern pesticides containing at least one halogen atom. researchgate.netresearchgate.net The introduction of halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.
The this compound structure represents a valuable template for the synthesis of new potential agrochemicals. nbinno.com The indole core is a recurring motif in natural products with biological activity and serves as a privileged scaffold in medicinal and agrochemical research. nih.gov This specific compound provides a starting point for creating libraries of more complex molecules through the synthetic handles described previously (see Section 6.1). Research and development programs in the agrochemical sector continuously explore novel substitution patterns on proven scaffolds to discover next-generation products. The unique 4-chloro-6-fluoro pattern on the 2-methylindole (B41428) core makes this compound a compelling intermediate for synthetic programs aimed at developing new crop protection agents.
Photophysical Properties and Potential Optoelectronic Applications of Derivatives
Derivatives of this compound are expected to possess interesting photophysical properties that can be harnessed for optoelectronic applications. bohrium.com The indole ring system is known to be fluorescent, and its absorption and emission characteristics are highly sensitive to substitution. digitellinc.comresearchgate.net
The electronic nature of the substituents plays a critical role. The electron-donating methyl group and the dual-nature halogen atoms (inductive withdrawal, resonance donation) collectively determine the energy of the frontier molecular orbitals. This allows for the tuning of the emission color across the visible spectrum by altering the substitution pattern. digitellinc.com However, the presence of the chlorine atom can introduce a "heavy-atom effect," which may promote intersystem crossing from the singlet excited state to the triplet state. rsc.org This can lead to a decrease in fluorescence quantum yield but opens up the possibility of phosphorescence, a property useful in specific applications like organic light-emitting diodes (OLEDs).
The ability to systematically modify the indole scaffold makes it a promising building block for materials used in optoelectronic devices. researchgate.netchemrxiv.org By attaching electron-donating and electron-accepting groups through the synthetic handles on the this compound core, donor-π-acceptor (D-π-A) type molecules can be constructed. These materials are central to the function of dye-sensitized solar cells (DSSCs) and OLEDs. forumias.comresearchgate.net The inherent thermal and chemical stability of many indole derivatives further enhances their potential for use in durable electronic devices. nih.gov
| Property | Influence of Molecular Structure | Potential Application |
| Absorption | Tunable by substituents (Cl, F, Me) and further functionalization. Typically in the UV-A or near-visible range. | Light-harvesting in solar cells, photoinitiators. |
| Fluorescence | Emission wavelength and quantum yield are highly dependent on the electronic effects of substituents and solvent polarity. | Emitters in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, security inks. |
| Intersystem Crossing | The chlorine atom may enhance the rate of intersystem crossing (heavy-atom effect), potentially leading to phosphorescence. | Phosphorescent OLEDs (PhOLEDs), photodynamic therapy sensitizers. |
| Charge Transport | The planar, π-conjugated indole core facilitates charge transport. Properties can be modulated to be p-type or n-type through derivatization. | Active layers in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). |
This table summarizes the expected photophysical properties of derivatives of this compound and their relevance to potential optoelectronic applications.
Emerging Research Directions and Future Perspectives for 4 Chloro 6 Fluoro 2 Methyl 1h Indole Chemistry
High-Throughput Synthesis and Combinatorial Approaches for Derivative Libraries
The generation of molecular diversity is a cornerstone of modern drug discovery. For a scaffold such as 4-chloro-6-fluoro-2-methyl-1H-indole, high-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies for rapidly creating large libraries of analogues for biological screening. nih.gov Future research will likely focus on developing robust and automated synthetic routes amenable to parallel synthesis.
Key to this approach is the identification of versatile reaction handles on the parent indole (B1671886). The N-H bond of the pyrrole (B145914) ring and the C3-position are classic points for diversification in indole chemistry. nih.gov Combinatorial strategies would involve reacting the core scaffold with a diverse set of building blocks under optimized conditions. For instance, N-alkylation or N-arylation could be achieved using a variety of alkyl halides or aryl boronic acids, respectively. nih.gov Similarly, the C3-position could be functionalized through reactions like the Vilsmeier-Haack formylation followed by further derivatization, or through transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov
The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold, highlighting potential points of diversification.
| Scaffold Position | Reaction Type | Example Building Blocks |
| N1 | Alkylation/Arylation | Benzyl (B1604629) bromide, Ethyl iodide, Phenylboronic acid |
| C3 | Electrophilic Substitution | Vilsmeier-Haack (DMF, POCl₃), Friedel-Crafts Acylation |
| C3 | Metal-Catalyzed Coupling | Aryl halides, Alkynes (e.g., Sonogashira coupling) mdpi.com |
| C5/C7 | C-H Activation/Functionalization | Aryl iodides, Alkenes (e.g., Heck coupling) |
This combinatorial approach allows for the systematic exploration of the chemical space around the core structure, which is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry programs. nih.gov
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. nih.govdntb.gov.ua For a molecule like this compound, with its specific electronic and steric properties, computational studies can provide invaluable insights that guide synthetic efforts.
Density Functional Theory (DFT) calculations, for instance, can be employed to predict the reactivity of different positions on the indole ring. By mapping the electron density and calculating parameters such as Fukui functions or local electrophilicity/nucleophilicity indices, researchers can predict the most likely sites for electrophilic or nucleophilic attack. This is particularly important for poly-substituted indoles where regioselectivity can be difficult to control. nih.gov
Furthermore, computational modeling can be used to:
Elucidate Reaction Mechanisms: Understanding the transition states and intermediates of a reaction can help in optimizing reaction conditions (e.g., choice of catalyst, solvent, temperature) to improve yields and selectivity. acs.org
Predict Spectroscopic Properties: Calculated NMR and IR spectra can aid in the characterization of newly synthesized derivatives, complementing experimental data.
Guide Drug Design: Molecular docking studies can predict the binding modes of derivatives with biological targets, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.govmdpi.com
The synergy between in silico predictions and in vitro/in vivo experimental validation is expected to be a key driver of innovation in the development of new applications for this compound derivatives.
Exploration of Novel Reaction Pathways and Catalytic Systems
Recent years have witnessed a revolution in synthetic organic chemistry, largely driven by the development of novel catalytic systems for C-H bond functionalization. nih.govacs.orgresearchgate.net These methods provide a more atom-economical and efficient way to modify complex molecules compared to traditional synthetic strategies that often require pre-functionalization.
For this compound, the exploration of novel catalytic systems opens up exciting possibilities for late-stage functionalization. Research in this area would likely focus on:
Palladium-Catalyzed C-H Arylation: Weak chelation-assisted, palladium-catalyzed reactions could enable the direct arylation of the C4 or C7 positions of the indole core, which are typically less reactive. acs.org
Rhodium and Iridium Catalysis: These metals are known to catalyze a variety of C-H activation reactions, including alkylation, alkenylation, and borylation, offering diverse pathways for derivatization. acs.orgacs.org
Photoredox Catalysis: Light-driven, metal-free protocols are emerging as a mild and sustainable approach for C-H functionalization. nih.govbeilstein-journals.org Such methods could be employed for the direct C2-alkylation of the indole ring. nih.govbeilstein-journals.org
Enzyme-Catalyzed Reactions: The use of engineered enzymes, or artificial metalloenzymes, presents a green and highly selective alternative for C-H functionalization, potentially offering excellent control over stereoselectivity. researchgate.net
The following table summarizes some modern catalytic systems and their potential application for the selective functionalization of the this compound scaffold.
| Catalyst System | Target Position | Type of Functionalization |
| Pd(OAc)₂ / Ligand | C4 / C7 | Arylation, Alkenylation acs.orgbeilstein-journals.org |
| [Rh(III)Cp*Cl₂]₂ | C2 / C4 | Heteroarylation, Amidation acs.org |
| Iridium Complexes | C2 / C4 | Borylation, Heteroarylation acs.org |
| Metal-free (Photocatalyst) | C2 | Alkylation nih.govbeilstein-journals.org |
The development of new catalytic methods tailored for complex halogenated indoles will be crucial for unlocking the full synthetic potential of this scaffold.
Challenges and Opportunities in the Synthesis and Application of Complex Halogenated Indoles
The synthesis and application of poly-functionalized indoles, particularly those bearing multiple halogen atoms, present a unique set of challenges and opportunities.
Challenges:
Regioselectivity: Controlling the position of incoming substituents during both the initial synthesis of the indole core and subsequent functionalization reactions is a primary challenge. The existing chloro, fluoro, and methyl groups exert complex electronic and steric effects that can direct reactions to unexpected positions.
Harsh Reaction Conditions: Many classical indole syntheses require harsh conditions (e.g., strong acids, high temperatures) that may not be compatible with the sensitive halogen substituents. rug.nl
Limited Availability of Starting Materials: The synthesis of the specific aniline (B41778) precursor required for constructing the this compound core may be non-trivial and require multi-step sequences. acs.org
Opportunities:
Modulation of Physicochemical Properties: The presence of chlorine and fluorine atoms can significantly alter the properties of the molecule. Halogens can increase lipophilicity, improve metabolic stability, and engage in halogen bonding, all of which can be advantageous in the design of bioactive molecules. researchgate.netnih.gov
Unique Biological Activity: Halogenated indoles are found in a number of marine natural products with potent biological activities. researchgate.netnih.gov The unique substitution pattern of this compound may lead to novel pharmacological profiles.
Versatile Synthetic Handles: The carbon-halogen bonds can serve as synthetic handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-6-fluoro-2-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves multi-step halogenation and methylation of indole precursors. For example, halogenation at the 4- and 6-positions can be achieved using selective electrophilic substitution, while methylation at the 2-position may require Friedel-Crafts alkylation or organometallic reagents. Reaction optimization should focus on solvent polarity (e.g., PEG-400/DMF mixtures), catalysts (e.g., CuI for azide-alkyne cycloadditions), and temperature control to minimize side reactions . Purity can be enhanced via column chromatography with eluents like 70:30 ethyl acetate:hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C/19F NMR : To confirm substitution patterns and fluorine/chlorine positions .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .
- TLC/HPLC : To monitor reaction progress and purity (≥95% by HPLC is typical for research-grade material) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture-induced degradation. Use amber vials to avoid photochemical side reactions, as indole derivatives are often light-sensitive .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of halogenated indoles?
- Methodological Answer : X-ray diffraction analysis can quantify dihedral angles between the indole core and substituent rings. For example, in related compounds, torsional angles between the indole and aryl groups range from 58° to 87°, influencing electronic properties and reactivity . Compare experimental data with computational models (DFT) to validate structural hypotheses and address contradictions in literature .
Q. What strategies mitigate contradictory bioactivity results in structure-activity relationship (SAR) studies of halogenated indoles?
- Methodological Answer :
- Systematic SAR Design : Vary substituents (e.g., methyl vs. ethyl groups) while keeping halogen positions constant to isolate electronic vs. steric effects .
- Control for Isosteric Replacements : Compare 6-fluoro vs. 6-chloro analogs to assess halogen-specific interactions .
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
Q. How do solvent and catalyst choices impact regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Electrophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-rich positions (e.g., C-3 of indole) .
- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura couplings require anhydrous conditions and ligands (e.g., SPhos) to target specific aryl/heteroaryl partners .
- Fluorine-Specific Reactivity : Use silver salts (AgOTf) to stabilize intermediates in fluorinated indole derivatization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (N2 vs. air) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Contradictions often arise from impurities (e.g., residual solvents) affecting stability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
